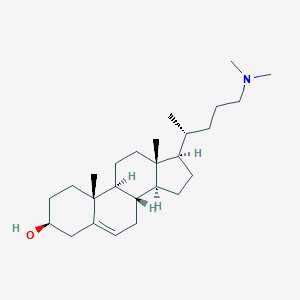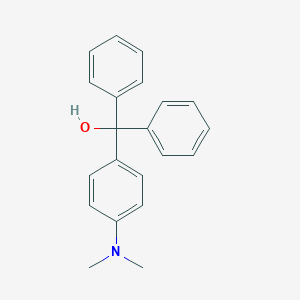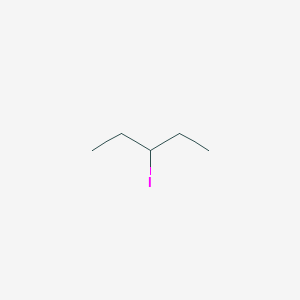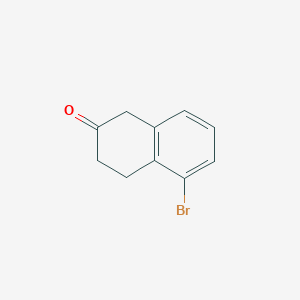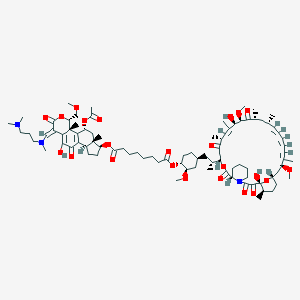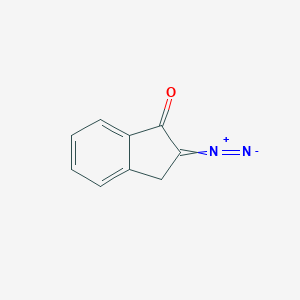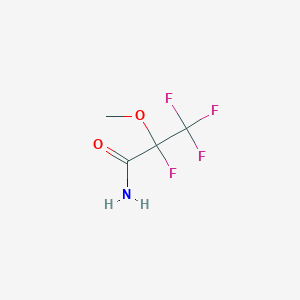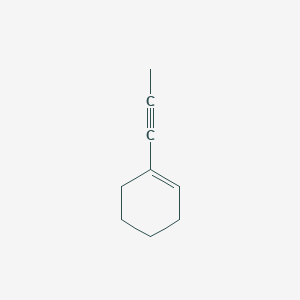
Cyclohexene, 1-(1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-(1-propynyl)- is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. This compound has attracted significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-(1-propynyl)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, Cyclohexene, 1-(1-propynyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Cyclohexene, 1-(1-propynyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, animal studies have shown that Cyclohexene, 1-(1-propynyl)- can reduce tumor growth and improve survival rates in mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclohexene, 1-(1-propynyl)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable starting material for the synthesis of other compounds. However, one of the limitations of using Cyclohexene, 1-(1-propynyl)- is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are many potential future directions for the study of Cyclohexene, 1-(1-propynyl)-. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to explore its use as a monomer for the synthesis of polymers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexene, 1-(1-propynyl)- and its potential side effects.
Méthodes De Synthèse
The synthesis of Cyclohexene, 1-(1-propynyl)- can be achieved through various methods, including catalytic hydrogenation of 1-(1-propynyl)cyclohexene, palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene, and copper-catalyzed coupling of 1-iodo-1-propyne with cyclohexene. Among these methods, the palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene is the most commonly used method due to its high yield and low cost.
Applications De Recherche Scientifique
Cyclohexene, 1-(1-propynyl)- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In addition, it has been used as a starting material for the synthesis of other biologically active compounds. In the field of materials science, Cyclohexene, 1-(1-propynyl)- has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature.
Propriétés
Numéro CAS |
1655-05-6 |
|---|---|
Nom du produit |
Cyclohexene, 1-(1-propynyl)- |
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1-prop-1-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h7H,3-5,8H2,1H3 |
Clé InChI |
OLAMMXKLCDFHMR-UHFFFAOYSA-N |
SMILES |
CC#CC1=CCCCC1 |
SMILES canonique |
CC#CC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



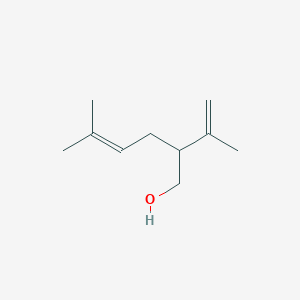
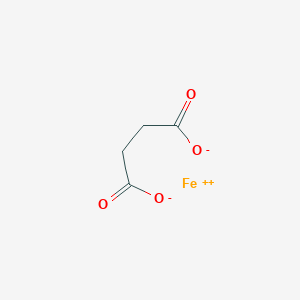
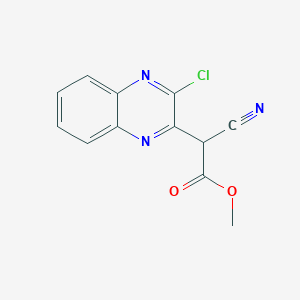
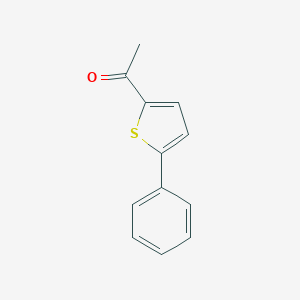
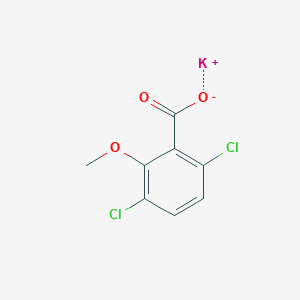
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
